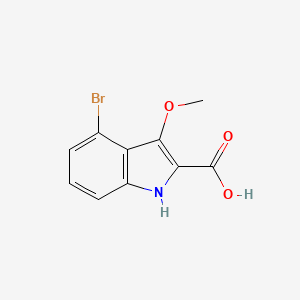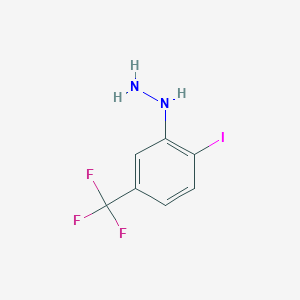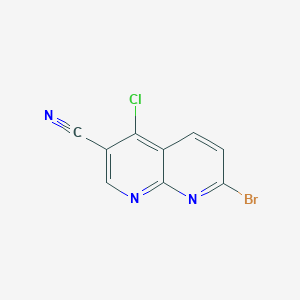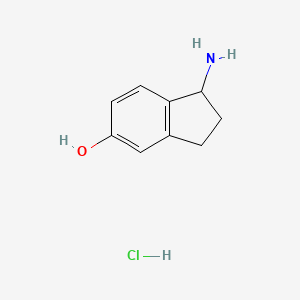
4-(3-Amino-6-chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Amino-6-chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol is a synthetic organic compound that features a pyrazine ring substituted with an amino group and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-6-chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazine Ring: Starting with a suitable precursor, the pyrazine ring is constructed through cyclization reactions.
Introduction of Amino and Chlorine Groups: The amino and chlorine groups are introduced via substitution reactions, often using reagents like ammonia and chlorinating agents.
Addition of the But-3-yn-2-ol Moiety: The final step involves the addition of the but-3-yn-2-ol group through coupling reactions, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Amino-6-chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-(3-Amino-6-chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(3-Amino-6-chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets. The amino and chlorine groups allow it to form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The but-3-yn-2-ol moiety can participate in additional interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-6-chloropyrazine: Lacks the but-3-yn-2-ol group, making it less versatile in reactions.
2-Methylbut-3-yn-2-ol: Lacks the pyrazine ring, limiting its applications in medicinal chemistry.
4-(3-Amino-6-chloropyridin-2-yl)-2-methylbut-3-yn-2-ol: Similar structure but with a pyridine ring instead of pyrazine, affecting its chemical properties and reactivity.
Uniqueness
4-(3-Amino-6-chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol is unique due to the combination of the pyrazine ring with the but-3-yn-2-ol moiety, providing a versatile scaffold for further functionalization and applications in various fields.
Eigenschaften
Molekularformel |
C9H10ClN3O |
|---|---|
Molekulargewicht |
211.65 g/mol |
IUPAC-Name |
4-(3-amino-6-chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C9H10ClN3O/c1-9(2,14)4-3-6-8(11)12-5-7(10)13-6/h5,14H,1-2H3,(H2,11,12) |
InChI-Schlüssel |
BYJZNQOFAVDPJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#CC1=NC(=CN=C1N)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



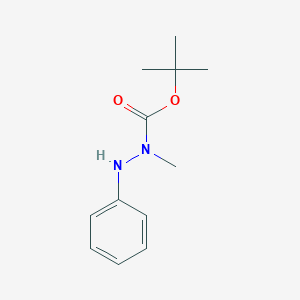
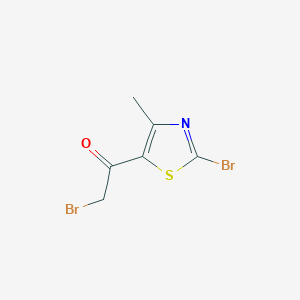
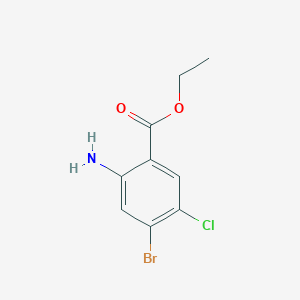

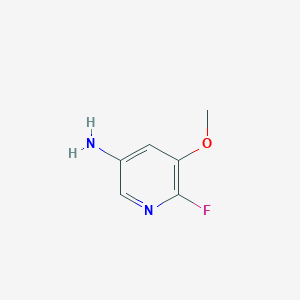
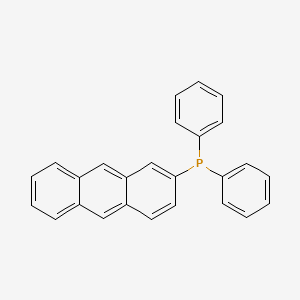
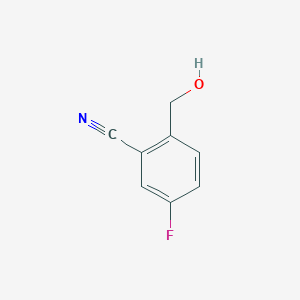
![2-Iodo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B12967975.png)
